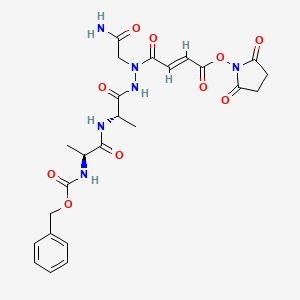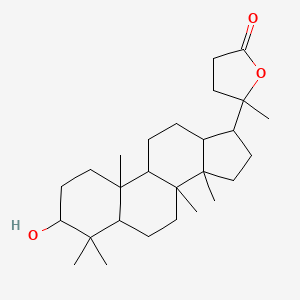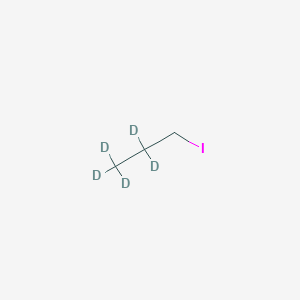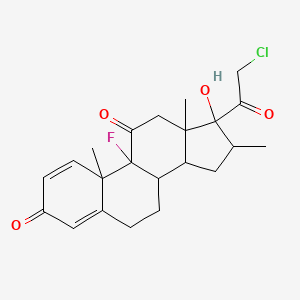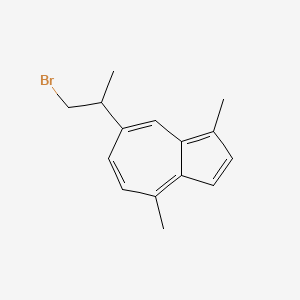
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are known for their non-benzenoid aromaticity, which distinguishes them from other aromatic hydrocarbons. This compound features a bromine atom attached to a propyl group, which is further connected to the azulene core. The presence of bromine makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene typically involves the bromination of 1,4-dimethylazulene followed by the introduction of the propyl group. One common method includes:
Bromination: The azulene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane under basic conditions, such as using potassium carbonate in acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the azulene core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propylbenzene: Similar in structure but lacks the azulene core, resulting in different chemical properties.
1-Bromopropan-2-ylcyclopentane: Contains a cyclopentane ring instead of the azulene core, leading to different reactivity and applications.
7-(1-Bromopropan-2-yl)quinoline: Features a quinoline ring, which imparts distinct biological activities compared to azulene derivatives.
Uniqueness
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is unique due to its azulene core, which provides non-benzenoid aromaticity and distinct electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of novel organic materials and pharmaceuticals.
Properties
CAS No. |
90052-62-3 |
|---|---|
Molecular Formula |
C15H17Br |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
7-(1-bromopropan-2-yl)-1,4-dimethylazulene |
InChI |
InChI=1S/C15H17Br/c1-10-4-6-13(12(3)9-16)8-15-11(2)5-7-14(10)15/h4-8,12H,9H2,1-3H3 |
InChI Key |
FOUNKNBLWLIMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


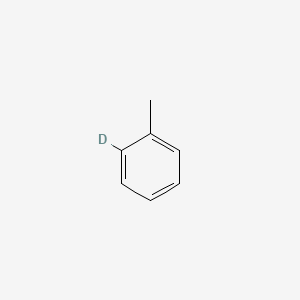
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)

![6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15126176.png)
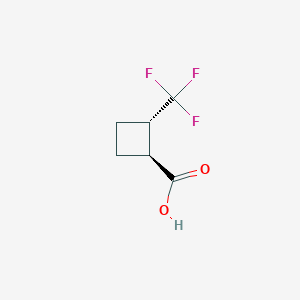
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)
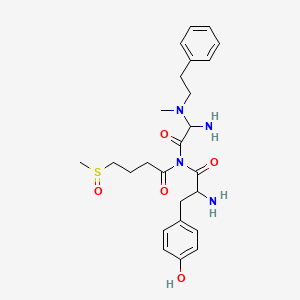
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
